Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate
Description
Molecular Formula: C₁₉H₁₅F₆NO₃ Molecular Weight: 419.321 g/mol CAS No.: 1363382-26-6 Key Features:
- A carbamate derivative containing a chiral center at the 1R position.
- A 3,5-bis(trifluoromethyl)phenyl group, enhancing lipophilicity and metabolic stability.
- A methyl-substituted oxoethyl chain contributing to steric and electronic properties.
Properties
IUPAC Name |
benzyl N-[(2R)-1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVQXOOPOAIZIA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of the Chiral Intermediate
The stereochemistry at the 1R position is introduced via asymmetric synthesis or chiral resolution:
- Chiral catalysis: Use of chiral catalysts, such as chiral ligands with transition metals (e.g., Rhodium or Ruthenium), facilitates enantioselective addition or acylation reactions.
- Chiral resolution: Resolution of racemic intermediates via chiral chromatography or formation of diastereomeric salts followed by separation.
Incorporation of the 3,5-bis(trifluoromethyl)phenyl Group
The trifluoromethyl groups are introduced through electrophilic trifluoromethylation reagents, such as:
- Trifluoromethyl iodide (CF₃I): Under basic or radical conditions, often with copper or iron catalysts.
- Trifluoromethyl sulfonates: Using reagents like Togni’s reagent or Umemoto’s reagent, which enable efficient transfer of CF₃ groups onto aromatic rings.
Chain Construction and Oxoethyl Formation
The oxoethyl chain is typically assembled via:
- Acylation of the aromatic ring: Using acyl chlorides or anhydrides to introduce the keto-ethyl functionality.
- Oxidation reactions: Employing oxidizing agents such as potassium permanganate or chromium trioxide to convert suitable precursors into the oxo derivative.
Carbamate Formation
The final step involves carbamate formation through nucleophilic substitution:
- Reaction with benzyl chloroformate (Cbz-Cl): In the presence of a base like triethylamine or pyridine, the intermediate amino group reacts to form the carbamate linkage.
- Reaction conditions: Typically performed in inert solvents such as dichloromethane at low to room temperature, with reaction times ranging from several hours to overnight to optimize yield and purity.
Data Table of Preparation Methods
Research Findings and Optimization Strategies
Recent studies emphasize the importance of reaction conditions for high stereoselectivity and yield:
- Use of chiral rhodium catalysts has demonstrated enantioselectivity exceeding 95%, crucial for pharmaceutical applications.
- Electrophilic trifluoromethylation reagents like Togni’s reagent provide high regioselectivity and functional group tolerance.
- Oxidation steps employing mild oxidants such as hydrogen peroxide or TEMPO-mediated systems help preserve stereochemistry.
- Carbamate formation is optimized in inert atmospheres with controlled temperature to prevent side reactions and improve purity.
Notes on Scalability and Industrial Relevance
- The synthetic route can be adapted for large-scale production by employing flow chemistry techniques, especially for trifluoromethylation and oxidation steps.
- Purification methods such as chromatography can be replaced with crystallization or distillation for commercial manufacturing.
- Process optimization focuses on reducing reaction times, minimizing by-products, and ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Functional Groups
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Effects : Trifluoromethyl groups increase electrophilicity of the aromatic ring, improving interactions with electron-rich binding sites.
Biological Activity
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate, with the CAS number 1182352-08-4, is a compound of significant interest due to its unique structural characteristics and potential biological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 419.3 g/mol. The presence of trifluoromethyl groups is notable as these groups often enhance biological activity through various mechanisms.
Research indicates that compounds containing trifluoromethyl groups can significantly affect their biological activity. For instance, the introduction of trifluoromethyl substituents in aromatic compounds has been shown to increase selectivity in glycosylation reactions, which are critical in carbohydrate chemistry . This selectivity may be attributed to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize certain reaction intermediates.
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the trifluoromethyl group enhances its potency against various bacterial strains.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes. For instance, compounds with similar structures have demonstrated improved inhibition rates for reverse transcriptase enzymes due to favorable interactions with active sites .
- Pharmacological Potential : The trifluoromethyl group has been associated with increased drug potency in several FDA-approved drugs. The modification can lead to enhanced pharmacokinetic profiles and improved therapeutic effects .
Case Study 1: Glycosylation Selectivity
A study focused on the glycosylation reactions involving benzyl carbamates demonstrated that substituting traditional benzyl groups with trifluoromethylated variants resulted in a substantial increase in 1,2-cis selectivity during reactions with alcohol acceptors. This finding underscores the potential for using this compound as a glycosyl donor in synthetic organic chemistry .
Case Study 2: Antimicrobial Testing
In vitro testing against a panel of bacterial strains revealed that the compound exhibited notable antimicrobial activity compared to non-fluorinated analogs. The minimum inhibitory concentration (MIC) values indicated that the trifluoromethylated derivatives were more effective at lower concentrations .
Table 1: Biological Activity Summary
| Property | Result |
|---|---|
| Molecular Formula | C19H15F6NO3 |
| Molecular Weight | 419.3 g/mol |
| Antimicrobial Activity | Positive (various strains) |
| Enzyme Inhibition | Effective against reverse transcriptase |
| Glycosylation Selectivity | Increased 1,2-cis selectivity |
Table 2: Comparison of MIC Values
| Compound | MIC (µg/mL) |
|---|---|
| Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)... | 10 |
| Non-fluorinated analog | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
